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Executive Summary

(S)-Landipirdine (also known as SYN120) is a potent and selective dual antagonist of the
serotonin 5-HT6 and 5-HT2A receptors.[1] Preclinical evidence suggested that modulating
these receptors could offer a novel therapeutic approach for the cognitive and psychiatric
symptoms associated with neurodegenerative diseases. This led to the clinical investigation of
(S)-Landipirdine in patients with Parkinson's disease dementia (PDD). A Phase 2a proof-of-
concept study, the SYNAPSE trial, was conducted to evaluate its safety, tolerability, and
efficacy. While the trial did not meet its primary cognitive endpoints, it provided valuable
insights into the potential effects of dual 5-HT6/5-HT2A receptor antagonism in this patient
population, noting a potential benefit in apathy and activities of daily living, but also a
worsening of motor symptoms.[2][3] Ultimately, the development of landipirdine for cognition
disorders and dementia was discontinued.[4] This technical guide provides a comprehensive
overview of the available data on (S)-Landipirdine in the context of PDD studies.

Preclinical Rationale

While specific preclinical data for (S)-Landipirdine in Parkinson's disease models is not
extensively published, the rationale for its investigation stems from the known roles of the 5-
HT6 and 5-HT2A receptors in cognition and neuropsychiatric symptoms.
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e 5-HT6 Receptor Antagonism: 5-HT6 receptors are predominantly expressed in brain regions
associated with learning and memory. Their antagonism has been shown to modulate
multiple neurotransmitter systems and is hypothesized to improve cognitive function.

o 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in psychiatric symptoms
such as psychosis, depression, and apathy.[5] Antagonism of these receptors is a
mechanism of action for several atypical antipsychotic medications.

The dual antagonism of both receptors by (S)-Landipirdine presented a novel approach to
simultaneously address both the cognitive and neuropsychiatric dimensions of PDD.

Clinical Development: The SYNAPSE Study (Phase
2a)

The SYNAPSE study was a multicenter, randomized, double-blind, placebo-controlled, parallel-
group, 16-week trial designed to assess the safety, tolerability, and preliminary efficacy of (S)-
Landipirdine in patients with PDD who were already receiving a stable dose of a
cholinesterase inhibitor.[6][7]

Experimental Protocol

o Participants: The study enrolled 82 patients diagnosed with Parkinson's disease dementia.[2]

 Intervention: Patients were randomized to receive either (S)-Landipirdine (100 mg once
daily) or a placebo.[3][8] The dosing regimen for the active group involved a titration period.

[8]

o Primary Efficacy Endpoint: The primary outcome was the change from baseline in the
Continuity of Attention (COA) score from the Cognitive Drug Research (CDR) computerized
cognition battery.[8]

o Key Secondary Efficacy Endpoint: The key secondary outcome was the change from
baseline in the Quality of Episodic Memory (QEM) score from the CDR battery.[3]

o Other Secondary Endpoints: A range of other cognitive, psychiatric, and functional measures
were assessed, including:
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o Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

o Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-
CGIC)

o Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)
o Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep)

o Neuropsychiatric Inventory (NPI), including sub-scores for apathy/indifference,
irritability/lability, and anxiety.[2][5]

o Safety and Tolerability: Assessed through the monitoring of adverse events (AEs), changes
in the Unified Parkinson's Disease Rating Scale (UPDRS) scores, and rates of study
discontinuation.[2]

Quantitative Data Summary
Efficacy Outcomes

The SYNAPSE trial did not demonstrate a statistically significant improvement in its primary or
key secondary cognitive endpoints.[3] However, nominal improvements were observed in
measures of apathy and cognitive-related daily activities.[2][3]
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Efficacy
Measure

(S)-
Landipirdine
Group

Placebo Group

p-value

Citation

Primary Endpoint

CDR Continuity
of Attention
(change from

baseline)

No significant

difference

No significant

difference

Not significant

[3]

Key Secondary
Endpoint

CDR Quality of
Episodic Memory
(change from

baseline)

No significant

difference

No significant

difference

Not significant

[3]

Other Secondary
Endpoints

NPI-
Apathy/Indifferen
ce Score
(change from

baseline)

Improved

Worsened

0.028

(unadjusted)

[2](3]

Brief Penn
Parkinson's Daily
Activity
Questionnaire-15
(PDAQ-15)

Improved

No significant

change

0.029

(unadjusted)

[2](3]

NPI-
Irritability/Lability

(effect size)

0.08

(5]

NPI-Anxiety

(effect size)

0.09

(5]
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SCOPA-SLEEP
Nighttime Sleep 0.05 [5]

(effect size)

UPDRS Part llI No significant o
Worsened Significant [3]
(Motor Score) change

Table 1: Summary of Key Efficacy Outcomes from the SYNAPSE Phase 2a Trial.

Safety and Tolerability

(S)-Landipirdine was generally well-tolerated, with a similar overall incidence of adverse
events and study discontinuations compared to placebo.[2] However, a notable observation
was the worsening of motor symptoms in the treatment group.

Safety and .
- (S)-Landipirdine Placebo Group o
Tolerability Citation
Group (N=38) (N=44)
Measure
Any Adverse Event 74% 7% [2]
Treatment
Discontinuation dueto  16% 16% [2]
AEs
More Frequent AEs Nausea, Vomiting - [2]
Motor Symptoms o
Worsened No significant change [2][3]

(UPDRS)

Table 2: Overview of Safety and Tolerability Findings.

Signaling Pathways
5-HT6 Receptor Signhaling

Antagonism of the 5-HT6 receptor is thought to exert its pro-cognitive effects through the
modulation of multiple downstream signaling cascades.
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5-HT2A Receptor Antagonism Signaling
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SYNAPSE Phase 2a Trial Workflow

Screening Phase

Patient Screening
(PDD Diagnosis)

Randomization

Randomization (1:1)
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Follow-up
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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